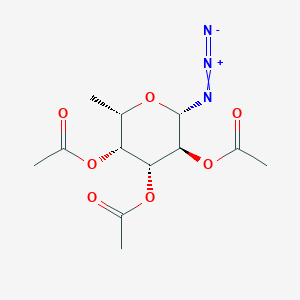![molecular formula C10H13BF4N2 B3044003 1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate CAS No. 98816-50-3](/img/structure/B3044003.png)
1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate
Vue d'ensemble
Description
1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate is a heterocyclic organic compound. It belongs to the class of imidazole derivatives, which are known for their diverse chemical and biological properties. This compound is characterized by the presence of a benzo-fused imidazole ring with three methyl groups and a tetrafluoroborate counterion.
Mécanisme D'action
Target of Action
It’s known that imidazole-containing compounds, which include 1,2,3-trimethyl-3h-benzo[d]imidazol-1-ium tetrafluoroborate, have a broad range of biological activities . They can interact with various biological targets, such as enzymes and receptors, to exert their effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, depending on the specific biological activity . For instance, some imidazole derivatives can inhibit enzyme activity, while others can bind to receptors and modulate their function .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways, depending on their specific biological activity . For example, some imidazole derivatives can inhibit the synthesis of certain proteins, while others can modulate signal transduction pathways .
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution in the body .
Result of Action
One study suggests that certain imidazole derivatives can effectively inhibit microtubule assembly formation , which could potentially lead to cell cycle arrest and apoptosis.
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action and stability of imidazole derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate typically involves the alkylation of benzimidazole derivatives. One common method is the reaction of 1,2-dimethylbenzimidazole with methyl iodide in the presence of a base such as potassium carbonate. The resulting 1,2,3-trimethylbenzimidazolium iodide is then treated with silver tetrafluoroborate to yield the desired tetrafluoroborate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the imidazole ring.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a catalyst in certain organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as ionic liquids and conductive polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium iodide
- 1,2,3,3-tetramethyl-3H-indolium iodide
- 1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium chloride
Uniqueness
1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate is unique due to its tetrafluoroborate counterion, which imparts distinct properties such as increased solubility in polar solvents and enhanced stability. This makes it particularly useful in applications where these properties are advantageous, such as in the development of ionic liquids and advanced materials.
Propriétés
IUPAC Name |
1,2,3-trimethylbenzimidazol-3-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N2.BF4/c1-8-11(2)9-6-4-5-7-10(9)12(8)3;2-1(3,4)5/h4-7H,1-3H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIWFHDNUFRYQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=[N+](C2=CC=CC=C2N1C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Fluoro-4-nitrophenyl)amino]piperidine, N1-BOC protected](/img/structure/B3043920.png)

![4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole](/img/structure/B3043923.png)
![2-[(Cyclopropylcarbonyl)amino]-4-fluorobenzoic acid](/img/structure/B3043927.png)







![Ethyl 3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylate hydrochloride](/img/structure/B3043940.png)


